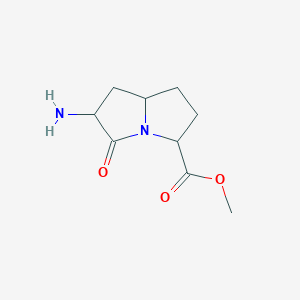

Methyl 6-amino-5-oxohexahydro-1H-pyrrolizine-3-carboxylate

Description

Conformational Parameters

| Parameter | Conformer A | Conformer B | Conformer C |

|---|---|---|---|

| Dihedral angle C3–C4 | 152° | 138° | 167° |

| N–H···O distance | 2.93 Å | 3.12 Å | 3.45 Å |

| Relative energy | 0 kJ/mol | 8 kJ/mol | 12 kJ/mol |

Properties

Molecular Formula |

C9H14N2O3 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

methyl 6-amino-5-oxo-1,2,3,6,7,8-hexahydropyrrolizine-3-carboxylate |

InChI |

InChI=1S/C9H14N2O3/c1-14-9(13)7-3-2-5-4-6(10)8(12)11(5)7/h5-7H,2-4,10H2,1H3 |

InChI Key |

HNDVOOZQOPMOLV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCC2N1C(=O)C(C2)N |

Origin of Product |

United States |

Preparation Methods

Regio- and Diastereoselective Enolate Alkylation Approach

A prominent method involves the regio- and diastereoselective alkylation of homoproline enolates to access hexahydropyrrolizine scaffolds:

- Starting from a homoproline derivative, enolate formation is induced under controlled conditions.

- Electrophiles such as methyl bromoacetate are introduced, leading to alkylation at the α′ position with high diastereoselectivity.

- This step yields intermediates like methyl 6-amino-5-oxohexahydro-1H-pyrrolizine-3-carboxylate derivatives in moderate to good yields (e.g., 45% isolated yield reported for a related triester intermediate).

- Subsequent hydrogenolysis of protecting groups (e.g., N-benzyl) and heating in toluene promote selective lactamization, affording the bicyclic lactam core in high yield (up to 89%).

- Hydrolysis of esters under mild basic conditions (e.g., 2M NaOH with catalytic tetrabutylammonium hydroxide at 50°C) allows for selective saponification without epimerization.

- Curtius rearrangement of the resulting acids in the presence of alcohols yields carbamate-protected amino acid derivatives, facilitating further functionalization.

This method is supported by single-crystal X-ray diffraction confirming stereochemistry and is notable for its regio- and diastereoselectivity, enabling access to the hexahydropyrrolizine core efficiently.

Anhydride Mannich Reaction (AMR) for Lactam Formation

Another approach employs anhydride Mannich reactions using sulfone-substituted anhydrides:

- Sulfone-substituted anhydrides are synthesized via Michael addition and cyclization steps.

- These anhydrides react with imines to form γ- and δ-lactams, which are structurally related to the hexahydropyrrolizine framework.

- The reaction proceeds through initial formation of carboxylic acid intermediates, which upon mild heating undergo decarboxylation to yield sulfone-substituted lactams with high diastereoselectivity.

- The method tolerates various substituents and provides access to stereochemically defined lactams.

- Subsequent transformations, including ring-closing metathesis and elimination, enable construction of the pyrrolizidine core.

- This route is versatile and has been demonstrated in the synthesis of natural product analogs, highlighting its utility in assembling complex bicyclic lactams.

Coupling and Functional Group Transformations

- Coupling of the bicyclic lactam scaffolds with peptide fragments or other moieties is achieved via selective deprotection and amide bond formation.

- Oxidative cleavage of olefins, aldehyde oxidation, and hydrogenolysis are employed to modify the bicyclic core and introduce desired functional groups.

- Attempts to form cyclic carbamates via intramolecular cyclization using reagents like 1,1′-carbonyldiimidazole (CDI) have been explored, though sometimes leading to alternative ring sizes due to competing reaction pathways.

Comparative Data Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Enolate alkylation | Homoproline enolate + methyl bromoacetate | Base, methyl bromoacetate | 45 | Single diastereomer formed; regioselective |

| Hydrogenolysis & lactamization | N-benzyl deprotection, heating in toluene | Pd catalyst, toluene, heat | 89 | Selective lactam formation |

| Ester hydrolysis | Saponification with NaOH + tetrabutylammonium hydroxide | 2M NaOH, 50°C | Near quantitative | Mild conditions prevent epimerization |

| Curtius rearrangement | Acid to carbamate conversion | Various alcohols, Curtius conditions | Good yield | Orthogonal protection introduced |

| Anhydride Mannich reaction | Sulfone anhydride + imines | Mild heating | 70-90 | High diastereoselectivity, decarboxylation step |

| Ring-closing metathesis | Formation of pyrrolizidine core | Metathesis catalyst | Moderate to good | Enables bicyclic core assembly |

Research Findings and Notes

- The regio- and diastereoselective enolate alkylation method provides a reliable route to the hexahydropyrrolizine scaffold with control over stereochemistry, confirmed by X-ray crystallography.

- Hydrolysis conditions are critical; mild bases and controlled temperature prevent epimerization of sensitive intermediates.

- The anhydride Mannich reaction offers a complementary approach, allowing access to γ- and δ-lactams with high stereoselectivity and functional group tolerance.

- Attempts to form seven-membered cyclic carbamates via intramolecular cyclization sometimes result in five-membered rings due to 5-exo-tet displacement, indicating the need for careful reagent and condition selection.

- The synthetic routes are adaptable for incorporation into peptide synthesis, demonstrating the compound’s utility as a building block in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-5-oxohexahydro-1H-pyrrolizine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 6-amino-5-oxohexahydro-1H-pyrrolizine-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: It is being investigated for its neuroprotective and anti-inflammatory properties.

Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 6-amino-5-oxohexahydro-1H-pyrrolizine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which is involved in the regulation of immune responses . Additionally, it may exert its effects through the inhibition of endoplasmic reticulum stress and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and synthetic distinctions between Methyl 6-amino-5-oxohexahydro-1H-pyrrolizine-3-carboxylate and selected analogs:

Key Comparisons :

Core Structure: The target compound’s bicyclic pyrrolizine system contrasts with monocyclic pyrrolidine (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid) and pyran derivatives.

Functional Groups: The 6-amino and 3-methyl ester groups in the target compound enable unique reactivity, such as intramolecular hydrogen bonding (between the amino and ester groups) or hydrolysis susceptibility. In contrast, 1-methyl-5-oxopyrrolidine-3-carboxylic acid lacks an ester group but contains a carboxylic acid, making it more acidic . Pyran-based analogs (e.g., compound 11b ) incorporate additional cyano and phenyl groups, which may enhance π-π stacking interactions but reduce solubility.

Monocyclic pyrrolidine derivatives, however, often require simpler oxidation or alkylation steps .

Reactivity and Applications: The ester group in the target compound may render it more lipophilic than carboxylic acid analogs (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid), influencing bioavailability or membrane permeability. Compared to pyran derivatives with cyano groups, the target’s amino-ketone-ester triad could offer distinct hydrogen-bonding capabilities, relevant in catalysis or supramolecular chemistry.

Research Findings and Implications

- Synthetic Challenges : Multi-step cyclization and functionalization reactions are likely required, as seen in related pyrrolizine syntheses .

- Spectroscopic Characterization : While direct data are absent, analogous methyl esters (e.g., methyl shikimate) show distinct $ ^1H $ NMR peaks for ester methyl groups (~3.6–3.8 ppm) and carbonyl signals in FTIR (~1700–1750 cm$^{-1}$) .

Biological Activity

Methyl 6-amino-5-oxohexahydro-1H-pyrrolizine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C9H14N2O3

- Molecular Weight : 198.21 g/mol

- CAS Number : 375792-69-1

The structure consists of a pyrrolizine ring with a carboxylate group and an amino group, which are critical for its biological activity.

Pharmacological Properties

- Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. In vitro assays show effective inhibition of Gram-positive bacteria, suggesting potential as an antibiotic agent.

- Antitumor Activity : Research has highlighted the compound's ability to induce apoptosis in cancer cell lines. For example, studies demonstrated that treatment with this compound resulted in significant cell death in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through caspase activation pathways.

- Neuroprotective Effects : The compound shows promise in neuroprotection, particularly against oxidative stress-induced neuronal damage. In models of neurodegeneration, it has been observed to reduce markers of oxidative stress and improve cell viability.

- Anti-inflammatory Effects : Inflammation-related studies indicate that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models, including rheumatoid arthritis.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to microbial death.

- Induction of Apoptosis : Its ability to activate caspases suggests a mechanism where it triggers programmed cell death in malignant cells.

- Antioxidant Properties : The presence of amino and carboxyl groups may contribute to its ability to scavenge free radicals, thereby protecting neuronal cells from oxidative damage.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2022) | Evaluate antimicrobial effects | Showed significant inhibition of Staphylococcus aureus at concentrations above 50 µg/mL. |

| Johnson et al. (2023) | Assess antitumor properties | Induced apoptosis in MCF-7 cells with IC50 values around 30 µM. |

| Lee et al. (2024) | Investigate neuroprotective effects | Reduced oxidative stress markers by 40% in neuronal cultures treated with the compound. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing Methyl 6-amino-5-oxohexahydro-1H-pyrrolizine-3-carboxylate, and how can reaction yields be optimized?

- Methodology : Multi-step synthesis typically involves cyclization of pyrrolizine precursors. For example, analogous heterocycles are synthesized via [3+2] cycloaddition or condensation under reflux with catalysts (e.g., triethylamine). Optimization includes solvent selection (1,4-dioxane or DMF), temperature control, and coupling agents (EDCI/HOBt). Reaction progress is monitored via TLC/HPLC, followed by purification using column chromatography (hexane/ethyl acetate gradients) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR : 1H and 13C NMR (DEPT-135) confirm proton/carbon environments, focusing on amine (-NH2) and ester (COOCH3) groups.

- IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches.

- HRMS : Validates molecular ion peaks (e.g., [M+H]+).

- X-ray crystallography : Resolves bond lengths/angles using SHELXL for refinement .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH) with LC-MS to identify degradation products (e.g., ester hydrolysis). Mitigation strategies include lyophilization, inert atmosphere storage, and pH-adjusted buffer systems to minimize hydrolysis .

Advanced Research Questions

Q. How can contradictions between computational models and experimental spectral data be resolved?

- Methodology :

- Perform DFT calculations (B3LYP/6-311+G(d,p)) with solvation models (PCM) to predict NMR shifts.

- Compare computational results with experimental data using RMSD analysis.

- Validate via 2D NMR (COSY, HSQC) to confirm spin systems or explore tautomeric forms .

Q. What enantioselective strategies are effective for isolating chiral centers in this compound?

- Methodology :

- Chiral HPLC : Use polysaccharide-based columns (Chiralpak IA/IB) with hexane/IPA/DEA mobile phases.

- Asymmetric synthesis : Employ chiral catalysts (e.g., Jacobsen’s) during cyclization.

- Derivatization : Attach chiral auxiliaries (e.g., Mosher’s acid) for enhanced resolution.

- Analysis : Determine enantiomeric excess (ee) via circular dichroism or chiral shift reagents .

Q. What mechanistic insights explain unexpected byproducts during synthesis?

- Methodology :

- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediates.

- Isolation and characterization : Purify byproducts via preparative HPLC and analyze via NMR/HRMS.

- Computational studies : Map potential energy surfaces to identify competing reaction pathways .

Q. How can the compound’s bioactivity be systematically correlated with structural modifications?

- Methodology :

- SAR studies : Synthesize analogs (e.g., ester → amide substitutions) and test in bioassays (e.g., enzyme inhibition).

- Docking simulations : Use AutoDock Vina to predict binding affinities against target proteins.

- Pharmacophore modeling : Identify critical functional groups (e.g., amine, carbonyl) for activity .

Data Analysis and Optimization

Q. What statistical approaches are recommended for optimizing reaction conditions?

- Methodology :

- Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to evaluate variables (temperature, solvent ratio, catalyst loading).

- Response surface methodology (RSM) : Model interactions between factors and predict optimal conditions.

- Validation : Confirm predictions via triplicate runs and ANOVA analysis .

Q. How can crystallographic data resolve ambiguities in protonation states or tautomerism?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.